molecular formula C13H18O B12756815 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- CAS No. 59739-63-8

2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)-

Cat. No.: B12756815
CAS No.: 59739-63-8
M. Wt: 190.28 g/mol
InChI Key: POIARNZEYGURDG-ALCCZGGFSA-N
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Description

(Z)-beta-Damascenone is a naturally occurring compound known for its potent aroma, often described as floral, fruity, and reminiscent of roses. It is a key component in the fragrance and flavor industries, contributing to the scent of various flowers and the flavor of certain fruits. This compound is found in trace amounts in essential oils and is also a degradation product of carotenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-beta-Damascenone typically involves the degradation of carotenoids. One common method is the acid-catalyzed degradation of beta-carotene. This process involves the use of strong acids such as sulfuric acid or hydrochloric acid under controlled conditions to break down beta-carotene into smaller fragments, including (Z)-beta-Damascenone.

Industrial Production Methods

In industrial settings, (Z)-beta-Damascenone is often produced through biotechnological methods involving the fermentation of plant materials rich in carotenoids. This method is preferred due to its sustainability and the ability to produce the compound in larger quantities. The fermentation process is typically carried out using specific strains of microorganisms that can efficiently convert carotenoids into (Z)-beta-Damascenone.

Chemical Reactions Analysis

Types of Reactions

(Z)-beta-Damascenone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.

    Reduction: Although less common, reduction reactions can modify the structure of (Z)-beta-Damascenone.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as sodium borohydride can be used, often under controlled temperatures to ensure selective reduction.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-beta-Damascenone is used as a reference compound in the study of aroma compounds and their interactions. It serves as a model compound for understanding the structure-odor relationships in fragrance chemistry.

Biology

In biological research, (Z)-beta-Damascenone is studied for its potential role in plant signaling and defense mechanisms. It is believed to act as a signaling molecule in plants, helping them respond to environmental stresses.

Medicine

Although not widely used in medicine, (Z)-beta-Damascenone has been investigated for its potential therapeutic properties, including its antioxidant activity. Research is ongoing to explore its possible benefits in preventing oxidative stress-related diseases.

Industry

In the fragrance and flavor industries, (Z)-beta-Damascenone is a valuable ingredient due to its strong and pleasant aroma. It is used in the formulation of perfumes, cosmetics, and food flavorings to enhance the sensory properties of these products.

Mechanism of Action

The mechanism of action of (Z)-beta-Damascenone involves its interaction with olfactory receptors in the nose, which are responsible for detecting odors. When (Z)-beta-Damascenone binds to these receptors, it triggers a signal transduction pathway that ultimately leads to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    alpha-Damascenone: Another isomer of damascenone with a slightly different structure and aroma profile.

    beta-Ionone: A compound with a similar structure but different functional groups, contributing to a different aroma.

    beta-Damascone: A related compound with a similar floral aroma but differing in its chemical structure.

Uniqueness

(Z)-beta-Damascenone is unique due to its potent and distinct aroma, which is more intense than many other similar compounds. Its ability to contribute significantly to the fragrance and flavor profiles of products, even in trace amounts, sets it apart from other related compounds.

Properties

CAS No.

59739-63-8

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(Z)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one

InChI

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5-

InChI Key

POIARNZEYGURDG-ALCCZGGFSA-N

Isomeric SMILES

C/C=C\C(=O)C1=C(C=CCC1(C)C)C

Canonical SMILES

CC=CC(=O)C1=C(C=CCC1(C)C)C

Origin of Product

United States

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